molecular formula C9H20ClN3O B6247756 1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride CAS No. 2408958-25-6

1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride

Cat. No. B6247756
CAS RN: 2408958-25-6
M. Wt: 221.7
InChI Key:
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Description

1,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride (DMMU-HCl) is an organic compound with a wide range of applications in the scientific research field. It is a versatile chemical compound that has been used in many laboratory experiments and has been studied for its biochemical and physiological effects.

Scientific Research Applications

1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride has been used in a variety of scientific research applications. It has been used in studies of the biological effects of various drugs, as well as to study the biochemical and physiological effects of various compounds. It has also been used to study the mechanisms of action of various enzymes, as well as to study the effects of various toxins and pollutants on the body. Additionally, it has been used in studies of the effects of various hormones and other compounds on the body.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride is not completely understood. However, it is believed to act as an agonist at certain receptors, such as the muscarinic acetylcholine receptor. This means that it binds to the receptor and activates it, resulting in a physiological response. Additionally, it is believed to act as an inhibitor of certain enzymes, such as tyrosine hydroxylase. This means that it blocks the activity of the enzyme, resulting in a decrease in the production of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of laboratory experiments. It has been shown to have a variety of effects on the body, including effects on the cardiovascular system, the nervous system, the endocrine system, and the immune system. It has also been shown to have a variety of effects on the metabolism of various compounds, including carbohydrates, proteins, and lipids. Additionally, it has been shown to have a variety of effects on the growth and development of cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride in laboratory experiments is its availability. It is relatively easy to obtain and is relatively inexpensive. Additionally, it is relatively easy to work with in the laboratory, as it is soluble in water and other solvents. However, it is important to note that it is a relatively potent compound and should be handled with care. Additionally, it is important to note that it is not approved for human use and should not be used in any human clinical trials.

Future Directions

There are a variety of potential future directions for the use of 1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride in scientific research. One potential future direction is the use of this compound in studies of the effects of various drugs on the body. Additionally, it could be used in studies of the effects of various toxins and pollutants on the body. Additionally, it could be used in studies of the effects of various hormones and other compounds on the body. Additionally, it could be used in studies of the mechanisms of action of various enzymes, as well as in studies of the effects of various compounds on the growth and development of cells. Finally, it could be used in studies of the effects of various compounds on the metabolism of various compounds, such as carbohydrates, proteins, and lipids.

Synthesis Methods

The synthesis of 1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride involves the reaction of 1,3-dimethyl-1-methylpiperidin-4-yl urea with hydrochloric acid. This reaction is typically carried out in a two-step process. First, the urea is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is typically conducted in an aqueous solution at room temperature. The second step involves the conversion of the hydrochloride salt to the free base form of the compound. This is usually done by adding a base such as sodium hydroxide or potassium hydroxide to the reaction mixture.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride involves the reaction of 1-methylpiperidine-4-carboxylic acid with N,N-dimethylcarbamoyl chloride to form 1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1-methylpiperidine-4-carboxylic acid", "N,N-dimethylcarbamoyl chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: React 1-methylpiperidine-4-carboxylic acid with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form 1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea.", "Step 2: Dissolve 1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea in hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS RN

2408958-25-6

Molecular Formula

C9H20ClN3O

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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